molecular formula C13H15NO B163228 N-(4-Phenyl-cyclohex-1-enyl)-formamide CAS No. 128798-29-8

N-(4-Phenyl-cyclohex-1-enyl)-formamide

Cat. No.: B163228
CAS No.: 128798-29-8
M. Wt: 201.26 g/mol
InChI Key: PDCDNRRTCNPVES-UHFFFAOYSA-N
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Description

N-(4-Phenyl-cyclohex-1-enyl)-formamide is an organic compound characterized by a cyclohexene ring substituted with a phenyl group and a formamide functional group

Scientific Research Applications

N-(4-Phenyl-cyclohex-1-enyl)-formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Phenyl-cyclohex-1-enyl)-formamide typically involves the following steps:

    Formation of 4-Phenyl-cyclohex-1-ene: This can be achieved through the hydrogenation of 4-Phenyl-cyclohexene-1-one using a suitable catalyst such as palladium on carbon.

    Formylation Reaction: The 4-Phenyl-cyclohex-1-ene is then subjected to a formylation reaction using formic acid or formamide in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the formamide group can yield amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Phenyl-cyclohex-1-enyl-ketone or 4-Phenyl-cyclohex-1-enyl-carboxylic acid.

    Reduction: N-(4-Phenyl-cyclohex-1-enyl)-amine.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of N-(4-Phenyl-cyclohex-1-enyl)-formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    N-(4-Phenyl-cyclohex-1-enyl)-amine: Similar structure but with an amine group instead of a formamide group.

    4-Phenyl-cyclohex-1-enyl-ketone: Contains a ketone group instead of a formamide group.

    4-Phenyl-cyclohex-1-enyl-carboxylic acid: Contains a carboxylic acid group instead of a formamide group.

Uniqueness: N-(4-Phenyl-cyclohex-1-enyl)-formamide is unique due to the presence of the formamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the cyclohexene ring, phenyl group, and formamide functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-phenylcyclohexen-1-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCDNRRTCNPVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1C2=CC=CC=C2)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562392
Record name N-([1,2,3,6-Tetrahydro[1,1'-biphenyl]]-4-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128798-29-8
Record name N-([1,2,3,6-Tetrahydro[1,1'-biphenyl]]-4-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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